molecular formula C11H12BrN7O2 B14149364 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide

2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B14149364
M. Wt: 354.16 g/mol
InChI Key: DEQAXFMNMOVBLA-LHHJGKSTSA-N
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Description

2-(5-aminotetrazol-1-yl)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide is a complex organic compound that features a tetrazole ring, an aminotetrazole moiety, and a bromomethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-aminotetrazol-1-yl)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide typically involves multiple steps. One common route starts with the preparation of 5-aminotetrazole, which is then reacted with an appropriate bromomethoxybenzaldehyde derivative to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(5-aminotetrazol-1-yl)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The bromine atom in the bromomethoxyphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(5-aminotetrazol-1-yl)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have applications in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in materials science for developing new polymers or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-aminotetrazol-1-yl)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The tetrazole ring and the bromomethoxyphenyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diaminotetrazole: Another high-nitrogen tetrazole compound with different functional groups.

    1-Aminotetrazol-5-one: A nitrogen-rich compound with distinct energetic properties.

Uniqueness

2-(5-aminotetrazol-1-yl)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide is unique due to its combination of a tetrazole ring with a bromomethoxyphenyl group, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12BrN7O2

Molecular Weight

354.16 g/mol

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C11H12BrN7O2/c1-21-9-3-2-8(12)4-7(9)5-14-15-10(20)6-19-11(13)16-17-18-19/h2-5H,6H2,1H3,(H,15,20)(H2,13,16,18)/b14-5+

InChI Key

DEQAXFMNMOVBLA-LHHJGKSTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN2C(=NN=N2)N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN2C(=NN=N2)N

solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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